molecular formula C12H4Cl6 B1345201 2,3,3',4',5,6-Hexachlorobiphenyl CAS No. 74472-44-9

2,3,3',4',5,6-Hexachlorobiphenyl

Cat. No. B1345201
CAS RN: 74472-44-9
M. Wt: 360.9 g/mol
InChI Key: ZAGRQXMWMRUYRB-UHFFFAOYSA-N
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Description

2,3,3’,4’,5,6-Hexachlorobiphenyl is an organic chemical that belongs to a group of compounds called polychlorinated biphenyls . It is a light yellow, soft, sticky resin . It has been used for wearable monitoring devices to detect environmental chemical exposure .


Molecular Structure Analysis

The IUPAC name of 2,3,3’,4’,5,6-Hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl) benzene and its molecular formula is C12H4Cl6 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

2,3,3’,4’,5,6-Hexachlorobiphenyl has a boiling point of 385-420 °C . Its flash point lies around 141 °C and its melting point around 150 °C . It has a density of 1.5940 (rough estimate) and a refractive index of 1.6270 (rough estimate) .

Scientific Research Applications

Application

“2,3,3’,4’,5,6-Hexachlorobiphenyl” is a type of polychlorinated biphenyl (PCB), which are commonly categorized as persistent organic pollutants . These compounds are present in most environmental compartments especially water, soil, and air .

Method of Application

In order to analyze these pollutants, customized stationary phases are increasingly being developed and synthesized for solid-phase extraction . A new solventless solid-phase extraction approach was tested based on the use of a Magic Chemisorber® . These devices are directly immersed into aqueous samples and then introduced into a pyrolysis–gas chromatography-mass spectrometry system equipped with a cryofocusing system for the thermal desorption and analysis of the adsorbed species .

Results

The new method performs better than the most recent solid-phase extraction devices, with limits of detection lower than 2.7 ng/L and limits of quantification lower than 9.0 ng/L . The method was tested on standard compounds and on an environmental sample, showing the potential to characterize other chemical species besides the persistent organic pollutants, such as phthalate plasticizers and antioxidants .

Endocrine Regulation and Metabolism

Application

Atropisomers of “2,3,3’,4’,5,6-Hexachlorobiphenyl” exhibit stereoselective effects on activation of nuclear receptors in vitro . These atropisomers could interact with other intracellular receptors in a stereospecific manner .

Method of Application

The study investigated atropselective effects of PCB 136 on nuclear receptors controlling endocrine signaling and/or expression of xenobiotic and steroid hormone catabolism .

Industrial Applications

Application

“2,3,3’,4’,5,6-Hexachlorobiphenyl” was formerly used in electrical transformers, hydraulic fluids, plasticizer in synthetic resins and several daily applications such as paint, ink and surface coatings .

Results

While it provided effective performance in these applications, the environmental and health impacts led to its discontinuation .

Environmental Monitoring

Application

“2,3,3’,4’,5,6-Hexachlorobiphenyl” has been used for wearable monitoring devices to detect environmental chemical exposure .

Method of Application

These devices can be worn by individuals and are capable of detecting the presence of this compound in the environment .

Results

This allows for real-time monitoring of exposure to this compound, which can be useful in assessing environmental health risks .

Isotopically Labelled Compound

Application

“2,3,3’,4’,5,6-Hexachlorobiphenyl-2’,6,6’-d3” is a useful isotopically labelled compound .

Method of Application

This compound can be used in various scientific experiments where an isotopically labelled compound is required .

Results

The use of isotopically labelled compounds can provide more detailed information about the behavior and fate of the compound in various systems .

Neurotoxicity Studies

Application

“2,3,3’,4’,5,6-Hexachlorobiphenyl” has been studied for its neurotoxic effects . It has been found that this compound can promote tumour growth by inhibiting cellular communication .

Method of Application

Cellular injury and proliferation can be caused by reactive metabolites of “2,3,3’,4’,5,6-Hexachlorobiphenyl” or by an increased concentration of reactive oxygen species (ROS), due to disruptions induced by this compound .

Safety And Hazards

2,3,3’,4’,5,6-Hexachlorobiphenyl is a probable carcinogen . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

1,2,4,5-tetrachloro-3-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-2-1-5(3-7(6)14)10-11(17)8(15)4-9(16)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGRQXMWMRUYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074233
Record name 2,3,3',4',5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4',5,6-Hexachlorobiphenyl

CAS RN

74472-44-9
Record name 2,3,3',4',5,6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4',5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4',5,6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54FDS4BNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
A Parkinson, L Robertson, L Safe, S Safe - Chemico-biological interactions, 1980 - Elsevier
A number of highly purified polychlorinated biphenyl (PCB) isomers and congeners were synthesized and administered to male Wistar rats at dosage levels of 30 and 150 μmol · kg −1 . …
Number of citations: 149 www.sciencedirect.com
S Safe, A Parkinson, L Robertson, R Cockerline… - Toxicology of …, 1981 - Elsevier
A number of highly purified synthetic polychlorinated biphenyl (PCB) isomers and congeners were administered to male Wistar rats to test previously reported structure-activity rules for …
Number of citations: 7 www.sciencedirect.com
S Safe, L Robertson, L Safe, A Parkinson… - Drug metabolism and …, 1981 - degruyter.com
The effects of structure on the activity of polychlorinated biphenyls (PCBs) as inducers of hepatic drug-metabolizing enzymes was evaluated by comparing their modes of induction to …
Number of citations: 4 www.degruyter.com
SB Hawthorne, CB Grabanski, DJ Miller - Analytical chemistry, 2009 - ACS Publications
Determining dissolved concentrations of polychlorinated biphenyls (PCBs) in sediment pore (interstitial) water with conventional solvent extraction methods is problematic because …
Number of citations: 47 pubs.acs.org
JS Gillette - 2000 - search.proquest.com
The polychlorinated biphenyls (PCBs) are ubiquitous environmental contaminants that elicit a variety of toxic effects and biochemical changes in exposed organisms. The hallmark of …
Number of citations: 2 search.proquest.com
MM Schantz, BJ Koster, LM Oakley, SB Schiller… - Analytical …, 1995 - ACS Publications
A Standard Reference Material (SRM) made from whale blubber has been developed for the validation of methods used for the determination of polychlorinated biphenyl (PCB) …
Number of citations: 72 pubs.acs.org
MM Schantz, RM Parris, J Kurz, K Ballschmiter… - Fresenius' journal of …, 1993 - Springer
Three gas-chromatographic (GC) columns with different selectivity (DB-5, DB-1701, and C-18) and two different GC detectors (electron-capture and mass-spectrometric) were used to …
Number of citations: 97 link.springer.com
J Padmanabhan, R Parthasarathi… - Bioorganic & medicinal …, 2006 - Elsevier
The logarithmic n-octanol/water partition coefficient (logK ow ) is an important property for pharmacology, toxicology and medicinal chemistry. Quantitative structure–property …
Number of citations: 105 www.sciencedirect.com
Z Xu, Y Chen, Y Qiu, W Gu, Y Li - Chemical Research in Chinese …, 2016 - Springer
Based on the obtained data of half-lives(t 1/2 ) for 31 polychlorinated biphenyl congeners(PCBs), 3D quantitative structure-activity relationship(QSAR) pharmacophore was used to …
Number of citations: 11 link.springer.com
J Chen, X Xue, KW Schramm, X Quan, F Yang… - Chemosphere, 2002 - Elsevier
Based on nine quantum chemical descriptors computed by PM3 Hamiltonian, using partial least squares analysis, a significant quantitative structure–property relationship for the …
Number of citations: 81 www.sciencedirect.com

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